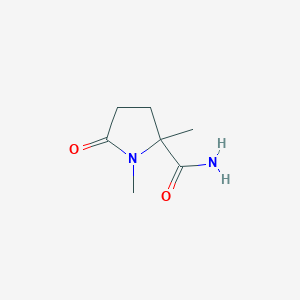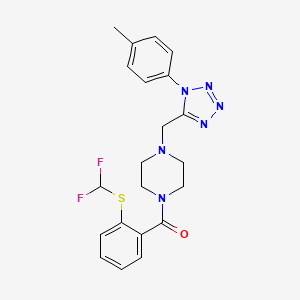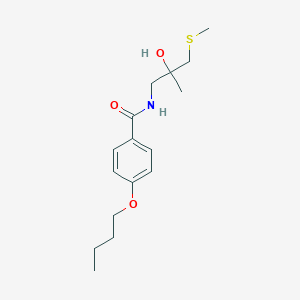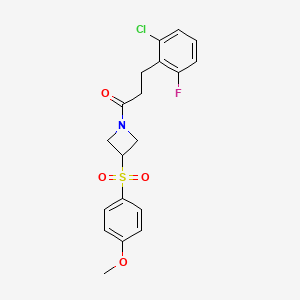
1,2-Dimethyl-5-oxoprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-5-oxoprolinamide, also known as 5-oxoproline, is an organic compound that is commonly used in the synthesis of peptides and proteins. It is a small molecule that has been found to be an important building block in the biosynthesis of many biologically active compounds. In addition to its use in peptide synthesis, 5-oxoproline has a variety of applications in biochemistry and medicine.
Scientific Research Applications
1. Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, compounds structurally related to "1,2-Dimethyl-5-oxoprolinamide" have been explored for their potential therapeutic applications. For instance, Fensome et al. (2008) discussed the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, which can be utilized in female healthcare for contraception, fibroids, endometriosis, and certain breast cancers. The study highlights the importance of the size of the 3,3-dialkyl substituent in controlling the functional response, demonstrating that small groups like dimethyl afford potent progesterone receptor antagonists (Fensome et al., 2008).
2. Anion Binding and Transport
Amidopyrroles, which share a structural motif with "this compound," have been employed in a variety of anion receptors and sensors. Gale (2005) demonstrated that 2,5-bisamidopyrroles show selective oxo-anion complexation properties, which can be utilized in developing sensors and membrane transport agents for HCl, showcasing the versatility of pyrrole derivatives in chemical sensing and transport applications (Gale, 2005).
3. Neuroprotective Effects
Compounds structurally related to "this compound" have also been investigated for their neuroprotective effects. A study by Linker et al. (2011) on fumaric acid esters, specifically dimethyl fumarate, demonstrated beneficial effects on multiple sclerosis through activation of the Nrf2 antioxidant pathway. This indicates the potential of related compounds in treating neuroinflammatory and neurodegenerative diseases (Linker et al., 2011).
4. Antimicrobial Activity
The exploration of pyrrole derivatives for antimicrobial applications has yielded promising results. Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their in vitro antimicrobial activities, finding that these compounds possess significant antibacterial and antifungal activities, indicating their potential as templates for new antimicrobial agents (Hublikar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dimethyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(6(8)11)4-3-5(10)9(7)2/h3-4H2,1-2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYXQHJVIXPRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2766133.png)

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2766138.png)



![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![1-(Naphthalen-1-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2766144.png)



![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)
